molecular formula C9H9ClFNO2 B13570113 3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester

3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester

Cat. No.: B13570113
M. Wt: 217.62 g/mol
InChI Key: XGNXNRSPNLBGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester typically involves the esterification of 3-Amino-6-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloro-2-fluorobenzoic acid: Lacks the ethyl ester group.

    3-Amino-6-chloro-2-fluorobenzoic acid methyl ester: Contains a methyl ester group instead of an ethyl ester group.

    3-Amino-6-chloro-2-fluorobenzoic acid propyl ester: Contains a propyl ester group instead of an ethyl ester group.

Uniqueness

3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and propyl ester counterparts.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 3-amino-6-chloro-2-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3

InChI Key

XGNXNRSPNLBGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.